2-Cloro-N,N-difenilacetamida

Descripción general

Descripción

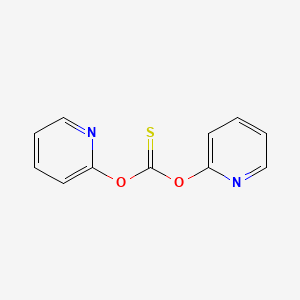

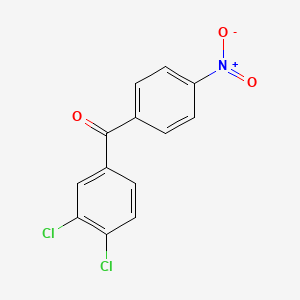

2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.71 . It is a solid substance with a melting point between 119 - 121°C .

Synthesis Analysis

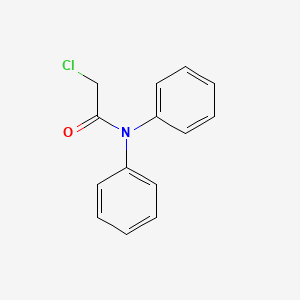

The synthesis of 2-Chloro-N,N-diphenylacetamide involves the reaction of diphenylamine with chloroacetylchloride in toluene . The reaction mixture is refluxed for 4 hours .Molecular Structure Analysis

The molecular structure of 2-Chloro-N,N-diphenylacetamide consists of a chloroacetyl group attached to a diphenylamine . The InChI code for this compound is 1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 .Physical and Chemical Properties Analysis

2-Chloro-N,N-diphenylacetamide is a solid substance with a melting point between 119 - 121°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 441.6±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Aplicaciones Científicas De Investigación

Farmacología

2-Cloro-N,N-difenilacetamida: se ha estudiado por sus posibles aplicaciones farmacológicas. Se ha examinado por sus propiedades analgésicas, particularmente en relación con su interacción con las enzimas ciclooxigenasas COX-1 y COX-2 . Los derivados de este compuesto se han acoplado con estas enzimas para evaluar su potencial como agentes para aliviar el dolor.

Ciencia de los Materiales

En la ciencia de los materiales, This compound es utilizada por los investigadores como un químico único para el descubrimiento temprano . Sus propiedades pueden contribuir al desarrollo de nuevos materiales con características específicas, como una mayor durabilidad o conductividad especializada.

Síntesis Química

Este compuesto sirve como un intermediario en la síntesis orgánica . Su reactividad con varios agentes puede llevar a la formación de una amplia gama de productos, que son valiosos en la síntesis de moléculas más complejas para investigación y aplicaciones industriales.

Química Analítica

This compound: se utiliza en química analítica para la calibración de instrumentos y el desarrollo de métodos analíticos . Sus propiedades bien definidas lo convierten en un estándar adecuado para la comparación en varios análisis químicos.

Ciencias de la Vida

En las ciencias de la vida, This compound forma parte de una colección de químicos únicos que se proporcionan a los investigadores para trabajos experimentales en etapas tempranas . Su papel es crucial en la exploración de las vías biológicas y el descubrimiento de nuevas actividades biológicas.

Aplicaciones Ambientales

El impacto ambiental de This compound es significativo, ya que se clasifica bajo clasificaciones de peligro como Acuático Agudo 1 y Acuático Crónico 1 . Esto indica sus posibles efectos en la vida acuática y los ecosistemas, lo cual es un área de preocupación y estudio en las ciencias ambientales.

Safety and Hazards

Mecanismo De Acción

- 2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO. It is synthesized through multistep reactions and has been investigated for its biological activity .

- The primary targets of this compound are the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in prostaglandin synthesis, which is associated with pain, inflammation, and other physiological processes .

- Prostaglandins are lipid mediators involved in various physiological responses, including inflammation, pain, and fever. Inhibition of COX enzymes leads to decreased prostaglandin synthesis, resulting in analgesic and anti-inflammatory effects .

- These properties impact bioavailability , determining how much of the compound reaches its target sites .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

2-Chloro-N,N-diphenylacetamide plays a significant role in biochemical reactions, particularly in its interaction with cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are involved in pain and inflammation responses . The compound has been shown to inhibit the activity of these enzymes, thereby reducing the production of prostaglandins and exhibiting analgesic and anti-inflammatory properties . Additionally, 2-Chloro-N,N-diphenylacetamide interacts with various proteins and biomolecules, influencing their function and activity.

Cellular Effects

The effects of 2-Chloro-N,N-diphenylacetamide on various types of cells and cellular processes have been extensively studied. The compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses, leading to a decrease in the production of pro-inflammatory cytokines . Moreover, 2-Chloro-N,N-diphenylacetamide affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, 2-Chloro-N,N-diphenylacetamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which leads to a reduction in prostaglandin synthesis . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, 2-Chloro-N,N-diphenylacetamide can interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N,N-diphenylacetamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Chloro-N,N-diphenylacetamide remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cyclooxygenase enzymes and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of 2-Chloro-N,N-diphenylacetamide vary with different dosages in animal models. At lower doses, the compound exhibits significant analgesic and anti-inflammatory effects without causing adverse effects . At higher doses, 2-Chloro-N,N-diphenylacetamide may induce toxic effects, such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

2-Chloro-N,N-diphenylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or lose the biological activity of the parent compound . The effects on metabolic flux and metabolite levels depend on the specific enzymes and pathways involved in the metabolism of 2-Chloro-N,N-diphenylacetamide .

Transport and Distribution

The transport and distribution of 2-Chloro-N,N-diphenylacetamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-Chloro-N,N-diphenylacetamide may bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within tissues depend on factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 2-Chloro-N,N-diphenylacetamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chloro-N,N-diphenylacetamide may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling . The subcellular localization of the compound influences its efficacy and specificity in modulating cellular processes .

Propiedades

IUPAC Name |

2-chloro-N,N-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIXINIGTYIHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279514 | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-43-3 | |

| Record name | 5428-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 2-Chloro-N,N-diphenylacetamide?

A1: 2-Chloro-N,N-diphenylacetamide serves as a crucial starting material for synthesizing diverse organic compounds, including those with potential pharmacological activities. Its structure, featuring a chloroacetyl group linked to a diphenylamine moiety, allows for various chemical modifications. [, , ] For instance, the chlorine atom can be readily substituted by various nucleophiles, such as amines or thiols, enabling the introduction of diverse substituents and the creation of libraries of compounds with varying properties. [, ]

Q2: What are the key structural features of 2-Chloro-N,N-diphenylacetamide revealed by spectroscopic analysis?

A2: The crystal structure of 2-Chloro-N,N-diphenylacetamide has been determined by X-ray crystallography, revealing key structural information. [] The molecule adopts a non-planar conformation, with the central acetamide plane forming dihedral angles of 76.0 (2) and 64.0 (2)° with the two phenyl rings. Additionally, the phenyl rings themselves are twisted relative to each other, forming a dihedral angle of 71.8 (2)°. [] These structural details are essential for understanding the molecule's reactivity and its interactions with other molecules.

Q3: How is 2-Chloro-N,N-diphenylacetamide utilized in the development of potential analgesic agents?

A3: 2-Chloro-N,N-diphenylacetamide plays a vital role as a precursor in synthesizing novel compounds with potential analgesic properties. [] Researchers have successfully synthesized a series of 2-chloro-N,N-diphenylacetamide derivatives by conjugating the parent compound with various benzaldehydes. [] These derivatives were then subjected to in vivo analgesic activity evaluations using the hot plate model and in silico molecular docking studies targeting cyclooxygenase (COX) enzymes, known to be involved in pain and inflammation pathways. [] This research highlights the potential of modifying 2-Chloro-N,N-diphenylacetamide to develop new analgesic agents.

Q4: How does modifying the structure of 2-Chloro-N,N-diphenylacetamide derivatives impact their potential analgesic activity?

A4: The study exploring the analgesic potential of 2-chloro-N,N-diphenylacetamide derivatives demonstrated that introducing specific structural modifications significantly influences the compounds' biological activity. [] For example, one derivative, N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2), exhibited promising analgesic effects comparable to the standard drug diclofenac sodium in the hot plate model. [] This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing the desired pharmacological properties of compounds derived from 2-Chloro-N,N-diphenylacetamide. Further research exploring diverse structural modifications is crucial to fully understand the SAR and develop more potent and selective analgesic agents based on this scaffold.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)